molecular formula C19H20N6O3 B2710244 2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-23-4

2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2710244
CAS RN: 876670-23-4
M. Wt: 380.408
InChI Key: IGRPTPGZIAJXSN-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activities, demonstrating significant potential. The study reveals the impact of hydrogen bonding on self-assembly processes and highlights the substantial antioxidant activity of these compounds, which could be valuable for developing new antioxidant agents (Chkirate et al., 2019).

Antifungal Agents and ADME Prediction

A series of imidazole derivatives were designed and synthesized as potential antifungal agents. The compounds exhibited significant activity against Candida species, with promising ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This research contributes to the ongoing efforts to combat drug-resistant fungal infections and highlights the therapeutic potential of imidazole derivatives (Altındağ et al., 2017).

Antiviral Activity Against Human Rhinovirus

Research into 2-amino-3-substituted imidazo[1,2-a]pyridines explored their potential as antirhinovirus agents. This study underscored the antiviral capabilities of these compounds, demonstrating their potential for developing new therapeutic strategies against human rhinovirus infections (Hamdouchi et al., 1999).

Antimicrobial Activities

A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated their antimicrobial properties. These compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents (Sharma et al., 2004).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions in the study of a compound typically depend on its potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , there could be many potential future directions for the study of this compound.

properties

IUPAC Name

2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-10-7-5-6-8-13(10)24-11(2)12(3)25-15-16(21-18(24)25)22(4)19(28)23(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPTPGZIAJXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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